Phenol, 2-[[(1-methylethyl)imino]methyl]-
Overview
Description
Phenol, 2-[[(1-methylethyl)imino]methyl]- is an organic compound with the molecular formula C10H13NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[[(1-methylethyl)imino]methyl] group
Scientific Research Applications
Phenol, 2-[[(1-methylethyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1-methylethyl)imino]methyl]- typically involves the reaction of phenol with isopropylamine and formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction can be represented as follows:
[ \text{Phenol} + \text{Isopropylamine} + \text{Formaldehyde} \rightarrow \text{Phenol, 2-[[(1-methylethyl)imino]methyl]-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(1-methylethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenolic compounds.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(1-methylethyl)imino]methyl]- involves its interaction with molecular targets through its phenolic and imine functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-methylethyl)-:
Phenol, 2,2’-methylenebis [6-(1,1-dimethylethyl)-4-methyl-]: A bisphenol derivative with antioxidant properties.
Uniqueness
Phenol, 2-[[(1-methylethyl)imino]methyl]- is unique due to the presence of the imine group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other phenolic compounds and expands its range of applications in various fields.
Properties
IUPAC Name |
2-(propan-2-yliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-8,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHCWZIPEJJCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425541 | |
Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-35-3 | |
Record name | Phenol, 2-[[(1-methylethyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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